molecular formula C9H6ClNS B15199337 6-Chloroquinoline-4-thiol

6-Chloroquinoline-4-thiol

Cat. No.: B15199337
M. Wt: 195.67 g/mol
InChI Key: DYGGDEXJCOQFJO-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-thiol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry. The presence of a thiol group at the fourth position and a chlorine atom at the sixth position makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-4-thiol typically involves the chlorination of quinoline followed by the introduction of a thiol group. One common method includes the reaction of 6-chloroquinoline with thiourea under acidic conditions to yield this compound. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the compound. Additionally, the employment of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroquinoline-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding quinoline derivative without the thiol group.

    Substitution: The chlorine atom at the sixth position can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloroquinoline-4-thiol has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloroquinoline-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further enhancing the compound’s binding affinity to its targets. These interactions can disrupt essential biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

    6-Bromoquinoline-4-thiol: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoroquinoline-4-thiol: Contains a fluorine atom at the sixth position.

    6-Iodoquinoline-4-thiol: Features an iodine atom at the sixth position.

Uniqueness: 6-Chloroquinoline-4-thiol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and binding properties, making it distinct from its halogenated analogs.

Properties

IUPAC Name

6-chloro-1H-quinoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNS/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGGDEXJCOQFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=S)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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